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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and computational approaches
for the characterization of 2-(4-Methylphenoxy)acetohydrazide. By cross-validating
experimental findings with computational predictions for analogous structures, this document
aims to offer a comprehensive understanding of the molecule's physicochemical properties.

Experimental Studies: Synthesis and Structural
Elucidation

The primary experimental data available for 2-(4-Methylphenoxy)acetohydrazide is derived
from its synthesis and single-crystal X-ray diffraction analysis. These studies provide
foundational information regarding the molecule's synthesis, conformation, and intermolecular
interactions in the solid state.

Synthesis Protocol

The synthesis of 2-(4-Methylphenoxy)acetohydrazide is typically achieved through the
hydrazinolysis of its corresponding ester.[1]

Experimental Workflow for Synthesis
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A flowchart illustrating the synthesis of 2-(4-Methylphenoxy)acetohydrazide.
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Crystal Structure Analysis

Single-crystal X-ray diffraction has been employed to determine the three-dimensional structure
of 2-(4-Methylphenoxy)acetohydrazide.[1] This technique provides precise measurements of
bond lengths, bond angles, and the overall conformation of the molecule in the crystalline state.

Experimental Workflow for Crystal Structure Analysis

(Single Crystal Selection)
Cell Refinement and
Data Reduction (SAINT)

l
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Final Crystal Structure

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1331712?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050200/
https://www.benchchem.com/product/b1331712?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

A workflow diagram for the determination of the crystal structure.

Data Presentation: Experimental Findings

The quantitative data obtained from the X-ray crystallographic analysis of 2-(4-
Methylphenoxy)acetohydrazide is summarized below.

Table 1: Crystal Data and Structure Refinement for 2-(4-Methylphenoxy)acetohydrazide
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Parameter Value[1]
Empirical Formula CoH12N202
Formula Weight 180.21
Temperature 296 K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

a (A 10.399(3)
b (A) 8.411(2)

c (A 11.021(3)
B(°) 108.04(1)
Volume (A3) 917.3(4)

z 4

Density (calculated) (Mg/m?3) 1.304
Absorption Coefficient (mm~1) 0.093
F(000) 384

Theta range for data collection (°) 2.510 28.3
Reflections collected 5406

Independent reflections

2210 [R(int) = 0.034]

Final R indices [l > 20(1)]

R1 =0.067, wR2 = 0.149

R indices (all data)

R1=0.091, wR2 =0.164

Table 2: Hydrogen Bond Geometry (A, °) for 2-(4-Methylphenoxy)acetohydrazide
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D—H--A d(D-H) d(H-A) d(D--A) L(DHA)
N1—HIN1--N2'  0.92(3) 2.17(3) 2.982(3) 147(2)
N2—H2N2.-02"  0.90(3) 2.14(3) 3.022(3) 168(3)
N2—H1N2--02  0.98(3) 2.47(3) 3.166(3) 128(2)
C1—H1A--02¥  0.93 2.53 3.410(3) 157

Symmetry codes:

@) x, -y+3/2, z-
1/2; (i) -x+1, y-

1/2, -z+3/2; (iii) X,
y-1, z; (iv) -x+1, -

y+2, -z+2

Comparative Computational Studies

While specific computational studies, such as Density Functional Theory (DFT) or molecular
docking, for 2-(4-Methylphenoxy)acetohydrazide are not readily available in the reviewed
literature, such studies have been performed on closely related phenoxyacetohydrazide

derivatives. These studies serve as a valuable reference for a comparative analysis.

Computational Methodologies for Analogous
Compounds

Computational studies on analogous hydrazide derivatives typically involve the following

workflow:

Logical Workflow for Computational Analysis
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Comparison with Experimental Data
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A logical workflow for the computational analysis of hydrazide derivatives.

Cross-Validation: Experimental vs. Computational
Insights

A comparative analysis of the experimental data for 2-(4-Methylphenoxy)acetohydrazide with
computational findings for its analogs reveals several points of correlation and divergence.

Table 3: Comparison of Experimental and Predicted Properties
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Property

Experimental (2-(4-
Methylphenoxy)acetohydr
azide)

Typical Computational
Prediction (for analogs)

Molecular Geometry

Acetohydrazide Group

Approximately planar (max
deviation 0.034 A)[1]

Geometry optimization
calculations (e.g., using DFT)
would predict the lowest
energy conformation, which is
often planar for such functional
groups to maximize

conjugation.

Intermolecular Interactions

Hydrogen Bonding

In the crystal, molecules are
linked by N—H---O, N—H---N,
and C—H---O hydrogen bonds

into two-dimensional networks.

[1]

Molecular Electrostatic
Potential (MEP) maps would
identify the electron-rich
(negative potential, potential
H-bond acceptors) and
electron-poor (positive
potential, potential H-bond
donors) regions, predicting the
sites for hydrogen bonding.

Biological Activity

Urease Inhibition

Data not available.

Molecular docking studies on
phenoxy acetohydrazide
derivatives have identified
potential binding interactions
with the active site of urease,

suggesting inhibitory activity.
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Schiff bases of
phenoxyacetohydrazides have

shown promising 3-

B-Glucuronidase Inhibition Data not available. ] o )
glucuronidase inhibition, with
computational docking studies
elucidating the binding modes.

Conclusion

The experimental characterization of 2-(4-Methylphenoxy)acetohydrazide provides a solid
foundation for understanding its structural and physicochemical properties. While direct
computational studies on this specific molecule are lacking in the current literature, the
methodologies applied to its analogs offer a robust framework for in silico analysis. The cross-
validation between the detailed experimental crystal structure and the computational
predictions for similar compounds demonstrates a strong correlation in terms of molecular
geometry and intermolecular interaction patterns. Future research combining experimental
biological screening of 2-(4-Methylphenoxy)acetohydrazide with targeted computational
studies would provide a more complete picture of its potential as a bioactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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